molecular formula C25H25N3O5S B2836916 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955709-41-8

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2836916
CAS No.: 955709-41-8
M. Wt: 479.55
InChI Key: JSJQNCXUQCQYNP-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a methoxyphenethyl group, and a tetrahydrobenzo[d]thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[d][1,3]dioxole ring, the introduction of the methoxyphenethyl group, and the construction of the tetrahydrobenzo[d]thiazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: This type of reaction can introduce new functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety and the methoxyphenethyl group may play key roles in binding to these targets, while the tetrahydrobenzo[d]thiazole ring could influence the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxole-5-carboxamido)acetic acid
  • 2-(benzo[d][1,3]dioxole-5-carboxamido)benzoic acid

Uniqueness

Compared to similar compounds, 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of biological activity, stability, and versatility in various applications.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-18-7-3-2-5-15(18)11-12-26-24(30)17-6-4-8-21-22(17)27-25(34-21)28-23(29)16-9-10-19-20(13-16)33-14-32-19/h2-3,5,7,9-10,13,17H,4,6,8,11-12,14H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJQNCXUQCQYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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